molecular formula C14H12F3NO3 B022452 Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate CAS No. 100501-62-0

Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

Cat. No. B022452
M. Wt: 299.24 g/mol
InChI Key: LWLLHOVWIFISMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives involves multi-step chemical processes, including acyl-chlorination, condensation, decarboxylation, esterification, and cyclization. For instance, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate demonstrated a comprehensive synthesis approach through the cyclization of 3-methoxyl-2,4,5-trifluorobenzoic acid with an overall yield of 48% (Liu Zhe, 2001).

Molecular Structure Analysis

The molecular structure of quinolone derivatives, including ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, features a planar quinoline core with various substituents that influence its chemical behavior and interactions. The crystal structure analysis reveals weak hydrogen bonds forming a three-dimensional network structure, stabilizing the molecular conformation through π-π interactions between the constituent rings of the oxoquinoline unit (Yassir Filali Baba et al., 2019).

Chemical Reactions and Properties

The ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate compounds participate in various chemical reactions, including nucleophilic addition, cyclocondensation, and biological evaluations for antimicrobial and antioxidant activities. These reactions are facilitated by the compound's active functional groups, leading to the synthesis of novel derivatives with promising biological activities (V. Venepally et al., 2016).

Scientific Research Applications

  • Versatile Intermediate for Synthesis : 1-ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, a related compound, has been shown to be a versatile intermediate for synthesizing various hydrazones, pyrazoles, and dihydro derivatives (Ziegler et al., 1988).

  • Antibacterial Activity : Studies have demonstrated that 7-substituted 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids exhibit in vitro antibacterial activity against both Gram-positive and Gram-negative organisms (Ziegler et al., 1989).

  • Broad-spectrum Antibacterial Potential : Certain quinolones, such as 6-fluoro-1-(4-fluorophenylmethyl)-1,4-dihydro-7-(1-iperazinyl)-4-oxoquinoline-3-carboxylic acid, have shown promising broad-spectrum antibacterial activities (Sheu et al., 1998).

  • Chemical Shifts and Pharmacological Properties : Halogenated 1,4-dihydro-1,4-ethyl-4-oxoquinoline-3-carboxylates have been noted for their unique chemical shifts and pharmacological properties, highlighting their potential for pharmaceutical applications (Podányi et al., 1996).

  • Synthesis of Novel Derivatives : Research has shown the successful synthesis of new fluorinated derivatives of quinolinecarboxylic acids, offering potential for further exploration in pharmaceutical and biotechnology industries (Nosova et al., 2002).

  • Antibacterial Activity Against Specific Strains : Certain synthesized compounds have demonstrated moderate to significant antibacterial activity against strains like E. coli and S. dysentry, as well as Gram-positive bacteria (Sharma & Jain, 2008).

  • Synthetic Methodologies : Studies have also explored various synthetic methodologies for these compounds, such as the use of aluminium metal catalyst in synthesizing ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (Song Bao-an, 2012).

  • NMR Studies : NMR studies have been conducted on halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates, providing insights into their structural and chemical properties (B. Podányi et al., 1996).

Safety And Hazards

This compound may cause an allergic skin reaction (H317) and is harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), avoiding release to the environment (P273), wearing protective gloves (P280), and washing with plenty of soap and water if it comes into contact with skin (P302 + P352) .

properties

IUPAC Name

ethyl 1-ethyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO3/c1-3-18-6-8(14(20)21-4-2)13(19)7-5-9(15)10(16)11(17)12(7)18/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLLHOVWIFISMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408707
Record name Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Molecular Weight

299.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

CAS RN

100501-62-0
Record name 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester
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Record name Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
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Record name Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Record name Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
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Record name Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 49.1 g portion of 6,7,8-trifluoro-1,4-dihydro-oxo-3-quinolinecarboxylic acid, ethyl ester was reacted with 85 g of potassium carbonate, 266 g of ethyl iodide and 600 ml of dimethylformamide, giving 1-ethyl-1,4-dihydro-6,7,8-trifluoro-4-oxo-3-quinolinecarboxylic acid, ethyl ester.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
266 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RI Al-Wabli - Profiles of Drug Substances, Excipients and Related …, 2017 - Elsevier
Lomefloxacin is a second-generation difluorinated broad-spectrum quinolone antibiotic. It is used for the treatment of bronchitis, urinary tract infection, conjunctivitis, otitis externa, and …
Number of citations: 6 www.sciencedirect.com
BF Joaquin, O Heidi, SK Birgit - 2009 - www-old.reach24h.com
In accordance with Commission Decision 85/71/EEC1 [pursuant to Directive 92/32/EEC, the 7th amendment to Directive 67/548/EEC2 (hereinafter" the Directive") on the approximation …
Number of citations: 4 www-old.reach24h.com

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